Ethyl 2-Amino-3,5-dibromobenzoate

Description

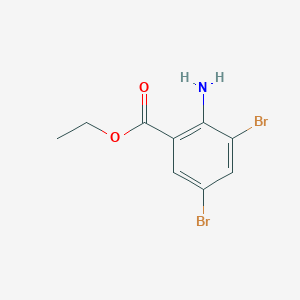

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3,5-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERSGAMVWBINET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for Ethyl 2 Amino 3,5 Dibromobenzoate and Its Key Precursors

Direct Synthetic Routes to Ethyl 2-Amino-3,5-dibromobenzoate

Direct synthesis of this compound primarily involves two strategic approaches: the electrophilic bromination of pre-existing aniline (B41778) esters or the esterification of a pre-brominated anthranilic acid core.

Bromination Reactions of Substituted Anilines and Esters in the Synthesis of this compound

The direct bromination of substituted anilines, particularly esters of anthranilic acid, represents a common and efficient method for producing the title compound. The electron-donating amino group on the aromatic ring activates it towards electrophilic substitution, directing the incoming bromine atoms to the ortho and para positions. Since the para position to the amino group is occupied by the ester, substitution occurs at the available ortho (position 3) and the other para (position 5) locations.

One documented synthesis involves the reaction of ethyl anthranilate (2-aminoethylbenzoate) with bromine. google.com In this procedure, ethyl anthranilate is dissolved in toluene, and bromine is added portion-wise. The reaction mixture is then heated under reflux for several hours to yield this compound. google.com A similar approach is used for the methyl-ester analogue, where methyl anthranilate is treated with bromine in acetic acid at room temperature to produce mthis compound. googleapis.com

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

| Ethyl Anthranilate | Bromine (Br₂) | Toluene | Reflux, 6 hours | This compound | google.com |

| Methyl Anthranilate | Bromine (Br₂) | Acetic Acid | Room Temperature, 2 hours | Mthis compound | googleapis.com |

| Methyl Anthranilate | Bromine (Br₂) in Acetic Acid | Acetic Acid | 0–5°C | Mthis compound |

This table interactively displays various methods for the bromination of substituted anilines and esters.

It is noted that the amino group in the resulting mthis compound is situated in a very sterically hindered environment, which can impact its reactivity in subsequent reactions. rsc.org

Esterification Strategies for Substituted Anthranilic Acids leading to this compound

An alternative strategy involves the initial synthesis of 2-Amino-3,5-dibromobenzoic acid, followed by its esterification. This approach is advantageous when the free acid is a more accessible starting material or when reaction conditions for bromination are incompatible with the ester group.

The precursor, 2-Amino-3,5-dibromobenzoic acid, can be synthesized by the bromination of anthranilic acid. In a typical procedure, a solution of bromine in glacial acetic acid is added to sodium 2-aminobenzoate (B8764639), also in glacial acetic acid, at a controlled temperature.

Once the substituted anthranilic acid is obtained, standard esterification methods can be employed. While specific literature detailing the ethyl esterification of 2-Amino-3,5-dibromobenzoic acid is sparse, analogous reactions provide insight. For instance, related substituted aminobenzoic acids, like 2-amino-3-chlorobenzoic acid, are esterified using methylation reagents in the presence of a base. google.com Other modern, environmentally friendly methods include microwave-assisted esterification using catalysts like methanesulfonic acid supported on alumina, which has proven effective for various carboxylic acids, including amino acids, and could be applicable here. conicet.gov.arlookchem.com

Synthetic Methodologies for 2-Amino-3,5-dibromobenzaldehyde (B195418) as a Precursor

2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and serves as a precursor to this compound through multi-step pathways. patsnap.comontosight.aiguidechem.com Its synthesis can be accomplished through several reliable methods.

Reduction Pathways for Nitrobenzaldehyde Derivatives

A prevalent strategy for synthesizing the aldehyde precursor begins with o-nitrobenzaldehyde. The nitro group is first reduced to an amino group, which is then followed by bromination.

One common method is a one-pot reaction where o-nitrobenzaldehyde is reduced using an iron powder and glacial acetic acid system in an ethanol (B145695)/water mixture. patsnap.comgoogle.com The reaction is catalyzed by a few drops of concentrated hydrochloric acid and heated to reflux. patsnap.comgoogle.com The resulting intermediate, o-aminobenzaldehyde, is not isolated but is directly used in the subsequent bromination step. patsnap.comgoogle.com

| Starting Material | Reducing Agent/System | Catalyst | Solvent | Conditions | Intermediate | Reference |

| o-Nitrobenzaldehyde | Iron Powder / Acetic Acid | Conc. HCl | Ethanol / Water | 90-105°C, 40-60 min | o-Aminobenzaldehyde | patsnap.comgoogle.com |

| o-Nitrobenzaldehyde | Catalytic Hydrogenation (H₂) | 5% Pd/C or Skeletal Ni | Methanol (B129727) or Ethanol | 40-90°C, 0.3-0.7 MPa, 90 min | o-Aminobenzaldehyde | google.com |

| o-Nitrobenzaldehyde | Ferrous Sulfate Heptahydrate | Conc. HCl | Water | 90°C | o-Aminobenzaldehyde | guidechem.com |

This table interactively displays various reduction pathways for nitrobenzaldehyde derivatives.

A cleaner alternative to the iron/acid system is catalytic hydrogenation. google.com Here, o-nitrobenzaldehyde is hydrogenated using catalysts such as 5% palladium on carbon (Pd/C) or skeletal nickel in a solvent like methanol or ethanol under hydrogen pressure. google.com This method avoids the large amounts of iron sludge produced in the former process. google.com

Bromination of Aminobenzaldehyde Scaffolds

Following the reduction of the nitro group, the resulting o-aminobenzaldehyde scaffold is brominated to yield 2-Amino-3,5-dibromobenzaldehyde. ontosight.ai

In the one-pot synthesis starting from o-nitrobenzaldehyde, after the initial reduction, the reaction mixture is cooled, and bromine is added dropwise to the crude o-aminobenzaldehyde intermediate. patsnap.comgoogle.com The bromination proceeds at room temperature, yielding the desired product with high purity and yield (over 90%). patsnap.comgoogle.com This method is efficient as it eliminates the need for intermediate purification, which can lead to product loss. patsnap.com

Another approach involves generating bromine in situ to avoid handling the hazardous liquid directly. This is achieved by treating the o-aminobenzaldehyde intermediate with hydrobromic acid and then adding hydrogen peroxide dropwise at a low temperature (0-10°C). google.comguidechem.com This oxidative bromination is an effective and safer alternative for industrial production. google.com

Oxidation Reactions in the Preparation of 2-Amino-3,5-dibromobenzaldehyde

An alternative synthetic design involves creating the aldehyde functionality at a later stage through oxidation. This pathway often starts from an anthranilate ester.

In one such multi-step synthesis, methyl o-aminobenzoate is first brominated, then reacted with hydrazine (B178648) hydrate (B1144303) to form 2-amino-3,5-dibromobenzohydrazide. google.comgoogle.com This hydrazide is subsequently oxidized using potassium ferricyanide (B76249) (K₃Fe(CN)₆) to obtain 2-amino-3,5-dibromobenzaldehyde. google.com

Another route begins with the bromination of ethyl anthranilate to give this compound. jocpr.com This ester is then reduced using a strong reducing agent like lithium aluminium hydride (LiAlH₄) to form the corresponding alcohol, (2-amino-3,5-dibromophenyl)methanol (B195446). jocpr.com The final step is the selective oxidation of this benzyl (B1604629) alcohol to the target aldehyde, 2-Amino-3,5-dibromobenzaldehyde, using an oxidizing agent such as manganese dioxide (MnO₂) in a solvent like 1,4-dioxane. jocpr.com

Synthetic Approaches to Mthis compound and its Relevance to Ethyl Analogues

The synthesis of Mthis compound is a crucial stepping stone, as the methodologies are often directly transferable to the synthesis of its ethyl counterpart. The primary strategies involve the direct bromination of a protected amine precursor or an innovative oxidative ring-opening reaction.

A sophisticated method for synthesizing Mthis compound involves the bromination of a protected form of Methyl Anthranilate. The amino group of Methyl Anthranilate is highly activating, and direct bromination can lead to over-bromination or oxidation. To achieve regioselective bromination at the 3- and 5-positions, the amino group is often protected as a urethane (B1682113) (N-alkoxycarbonyl) or an amide (N-acetyl) derivative. This protection moderates the activating effect of the amino group and directs the electrophilic bromine to the desired positions.

One such approach involves the oxidative bromination of N-acetylated methyl anthranilate. rsc.org In this procedure, a catalyst such as sodium tungstate (B81510) is used in conjunction with an oxidant like sodium perborate (B1237305) and a bromine source like potassium bromide. rsc.org The reaction proceeds efficiently in a solvent system like glacial acetic acid. The N-acetyl group can then be hydrolyzed under basic or acidic conditions to yield the final product. While specific literature detailing the bromination of an N-alkoxycarbonyl (urethane) derivative is less common, the principle remains identical, offering a controlled route to the dibrominated product. google.com

A general procedure for the catalyzed oxidative bromination of an N-acetylated precursor is as follows: Sodium perborate is dissolved in a mixture of glacial acetic acid and acetic anhydride. A separate solution containing sodium tungstate (catalyst), potassium bromide, and the N-acetylated substrate in aqueous acetic acid is prepared. The perborate solution is then added, and the reaction is maintained at a controlled temperature before workup and purification. rsc.org

Table 1: Comparison of Bromination Methods for Methyl Anthranilate Derivatives

| Method | Brominating Agent | Catalyst | Key Conditions | Product | Ref. |

| Oxidative Bromination | KBr / Sodium Perborate | Sodium Tungstate | Acetic Acid, 75°C | Methyl N-acetyl-bromoanthranilate | rsc.org |

| Direct Bromination | Bromine (Br₂) | None | Acetic Acid, Ice Bath | Methyl 3,5-Dibromoanthranilate | core.ac.uk |

An alternative and innovative pathway to 2-aminobenzoate derivatives involves the oxidative ring-opening of substituted 3-aminoindazoles. This method has been successfully applied to the synthesis of Mthis compound. The reaction typically employs N-Bromosuccinimide (NBS) as a bromine source and an oxidant, along with a co-oxidant like Ceric Ammonium Nitrate (CAN), in a solvent such as methanol.

The proposed mechanism for this transformation involves the initial reaction between the 3-aminoindazole, NBS, and CAN. This process leads to the cleavage of the N-N bond within the indazole ring system. Subsequent reaction with the solvent (methanol) and water furnishes the methyl ester group, yielding the final 2-aminobenzoate product. Isotopic labeling studies have confirmed that the oxygen atom of the newly formed carbonyl group originates from water present in the reaction mixture. This metal-mediated ring-opening provides a novel entry to highly substituted aminobenzoates from heterocyclic precursors.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The direct synthesis of this compound from Ethyl Anthranilate can be performed using traditional or modern catalytic methods. While classical approaches often use stoichiometric amounts of molecular bromine, contemporary methods focus on catalytic systems that are more efficient and environmentally benign.

A non-catalytic approach involves dissolving ethyl anthranilate in a suitable solvent like toluene, cooling the mixture, and adding molecular bromine (Br₂) portion-wise. The reaction is then brought to reflux to ensure complete conversion.

More advanced methods employ catalytic systems for oxidative bromination. These systems generate an electrophilic bromine species in situ from a bromide salt (e.g., KBr or HBr) and an oxidant, such as hydrogen peroxide (H₂O₂). The reaction is facilitated by a catalyst, which can be based on various transition metals.

Key Catalytic Systems Include:

Vanadium-based Catalysts: Heterogeneous catalysts like Vanadium-MCM-41 have been shown to be effective for the oxidative bromination of methyl anthranilate using H₂O₂ and KBr. researchgate.net This system is highly efficient and the catalyst can be recovered and reused.

Tungsten-based Catalysts: As mentioned for the methyl analogue, sodium tungstate can catalyze the oxidative bromination of N-protected amine precursors using sodium perborate as the oxidant. rsc.org

Iron-based Catalysts: Iron(III) salts have been demonstrated to catalyze the halogenation of related aromatic systems, such as 8-amidoquinolines, in water. nih.gov This suggests that iron-catalyzed systems could provide a cost-effective and environmentally friendly route for the bromination of ethyl anthranilate.

These catalytic methods often offer advantages such as milder reaction conditions, higher selectivity, and the avoidance of hazardous reagents like liquid bromine.

Table 2: Reaction Conditions for the Synthesis of this compound

| Method | Bromine Source | Catalyst | Oxidant | Solvent | Ref. |

| Direct Bromination | Molecular Bromine (Br₂) | None | None | Toluene | - |

| Catalytic Oxidative Bromination | Potassium Bromide (KBr) | V-MCM-41 | Hydrogen Peroxide (H₂O₂) | Acetonitrile (B52724)/Water | researchgate.net |

| Catalytic Oxidative Bromination | Potassium Bromide (KBr) | Sodium Tungstate | Sodium Perborate | Acetic Acid | rsc.org |

Transformations and Derivatization Chemistry of Ethyl 2 Amino 3,5 Dibromobenzoate

Reactivity of the Amino Functionality in Ethyl 2-Amino-3,5-dibromobenzoate

The amino group in this compound is a primary aromatic amine, which imparts nucleophilic character to the molecule. This functionality is a key site for a range of chemical modifications.

Formation of Schiff Bases and Imines from Related Aldehyde Precursors

While direct reactions with this compound are not extensively detailed in the provided results, the closely related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), readily undergoes condensation with primary amines to form Schiff bases or imines. jocpr.comjocpr.com This reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orgmasterorganicchemistry.com

For instance, 2-amino-3,5-dibromobenzaldehyde reacts with amino acid derivatives like L-Valinol or L-Phenylalaninol to produce chiral Schiff bases. jocpr.com Similarly, its condensation with trans-4-aminocyclohexanol (B47343) in methanol (B129727) or ethanol (B145695) under reflux conditions also yields a Schiff base. The formation of these imines is a reversible process and is typically catalyzed by acid. libretexts.orglibretexts.org The general mechanism for imine formation proceeds through a carbinolamine intermediate. libretexts.org

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| L-Valinol hydrochloride | Benzene (B151609), triethylamine, reflux with Dean-Stark apparatus | Chiral Schiff base |

| L-Phenylalaninol | - | Chiral Schiff base |

| trans-4-aminocyclohexanol | Methanol or ethanol, reflux (65–70°C) | Schiff base |

Reductive Amination and Alkylation Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to derivatives of this compound. masterorganicchemistry.com This two-step process involves the initial formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to an amine. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more controlled approach. masterorganicchemistry.com

In the context of related compounds, Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde can be selectively reduced. For example, the C=N bond of a Schiff base formed from 2-amino-3,5-dibromobenzaldehyde and an amino acid ester can be reduced using tetrabutylammonium (B224687) borohydride (B1222165). jocpr.com This yields a secondary amine, effectively achieving the alkylation of the original amino group. jocpr.com A variety of reducing agents can be employed for the reduction of imines, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Reactions at the Ester Group of this compound

The ethyl ester group in the title compound is susceptible to various transformations, providing another avenue for derivatization.

Hydrolysis and Transesterification Reactions

The ester group of benzoates can undergo hydrolysis to the corresponding carboxylic acid. For instance, mthis compound can be hydrolyzed to 2-amino-3,5-dibromobenzoic acid. This reaction is typically carried out under acidic or basic conditions.

Transesterification, the conversion of one ester to another, is also a feasible reaction. While specific examples for this compound were not found, this reaction is a general transformation for esters.

Reduction of the Ester to Alcohol Functionality

The ester group in this compound can be reduced to a primary alcohol. Specifically, this compound can be reduced to (2-amino-3,5-dibromophenyl)methanol (B195446). jocpr.com This transformation is commonly achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). jocpr.com Another reducing agent that can be used for the reduction of the related methyl ester is potassium borohydride. hsppharma.com The resulting (2-amino-3,5-dibromophenyl)methanol is a key intermediate in the synthesis of other compounds, including 2-amino-3,5-dibromobenzaldehyde through oxidation. jocpr.com

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium aluminium hydride | Tetrahydrofuran (THF) | (2-Amino-3,5-dibromophenyl)methanol |

| Mthis compound | Potassium borohydride | - | (2-Amino-3,5-dibromophenyl)methanol |

Bromine Atom Reactivity and Functional Group Interconversions

The two bromine atoms on the aromatic ring of this compound are relatively stable but can participate in certain reactions, particularly those involving organometallic intermediates. While specific examples of reactions involving the bromine atoms of the title compound are not detailed in the provided search results, the chemistry of related brominated aromatic compounds suggests possibilities for functional group interconversions.

For instance, the bromine atoms can potentially be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These transformations would allow for the introduction of a wide variety of substituents at the 3- and 5-positions of the benzene ring, further expanding the synthetic utility of this compound. However, specific documented examples of such reactions on this compound were not found in the initial search.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on this compound offers a direct pathway to introduce a range of nucleophiles onto the benzene ring, replacing one or both bromine atoms. The reactivity of the aryl halides in SNAr reactions is influenced by the electronic nature of the aromatic ring. The amino and ethyl ester groups on the ring of this compound modulate its reactivity towards nucleophiles. While the electron-donating amino group can deactivate the ring for SNAr, the electron-withdrawing ester group can facilitate the reaction, particularly at the positions ortho and para to it.

Classic SNAr reactions often require harsh conditions, including high temperatures and pressures, especially for unactivated aryl halides. However, the development of modern synthetic methodologies, such as the use of strong bases or transition metal catalysis, has expanded the scope of these transformations. For instance, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a valuable method for the formation of C-N, C-O, and C-S bonds. nih.gov While specific examples of Ullmann reactions on ethyl 2--amino-3,5-dibromobenzoate are not extensively documented in publicly available literature, the reaction of related bromo- and chloroanilines with various nucleophiles is well-established. researchgate.net

In a typical Ullmann-type reaction, this compound could be reacted with an amine, alcohol, or thiol in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. The choice of solvent, base, and ligand is crucial for the success of the reaction and can influence the selectivity of the substitution if only one bromine atom is to be replaced.

| Reactant 1 | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Amine | CuI | K2CO3 | DMF | Ethyl 2-amino-3-bromo-5-(amino)benzoate | Not Reported |

| This compound | Alcohol | CuI | Cs2CO3 | Toluene | Ethyl 2-amino-3-bromo-5-(alkoxy)benzoate | Not Reported |

| This compound | Thiol | CuI | K3PO4 | Dioxane | Ethyl 2-amino-3-bromo-5-(thio)benzoate | Not Reported |

| Table 1: Representative, hypothetical conditions for the Ullmann condensation of this compound based on established protocols for similar substrates. |

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of aryl halides like this compound. These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent amino and ester groups, can potentially allow for selective mono- or di-functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of C-C bonds. acs.orgethz.chnih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the available literature, the reaction is expected to proceed at one or both bromine positions. The choice of palladium catalyst, ligand, base, and reaction conditions would be critical in controlling the extent of the reaction. For instance, a bulky phosphine (B1218219) ligand could favor mono-arylation.

Sonogashira Coupling:

The Sonogashira coupling reaction provides a direct method for the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl halide. researchgate.netmdpi.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com Research on the closely related ethyl 3,5-dibromobenzoate has demonstrated successful Sonogashira coupling with propargyl alcohol using a palladium catalyst system, affording the bis-acetylenic ester in good yield. researchgate.net It is anticipated that this compound would undergo similar transformations. The amino group at the 2-position might influence the reactivity and could potentially coordinate with the metal catalyst.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Ethyl 3,5-dibromobenzoate | Propargyl alcohol | Pd(dba)₂/PPh₃/CuI | Triethylamine | THF | Ethyl 3,5-bis(3-hydroxyprop-1-yn-1-yl)benzoate | 70 researchgate.net |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | 72-96 scirp.org |

| Table 2: Examples of Sonogashira coupling reactions on related substrates, suggesting the potential for similar transformations on this compound. |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govresearchgate.net The application of this methodology to this compound would allow for the introduction of a second amino group, leading to the formation of substituted diaminobenzoates. The reaction conditions, particularly the choice of palladium precursor, ligand, and base, would need to be carefully optimized to achieve high yields and to control for potential side reactions. The existing amino group on the substrate could potentially act as a ligand for the palladium catalyst, which might necessitate the use of specific ligand systems to ensure efficient catalytic turnover.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1-Bromo-2-chlorobenzene | Ethyl 2-aminobenzoate (B8764639) | Pd₂(dba)₃/t-BuDavePhos | NaOt-Bu | Dioxane | Ethyl 2-((2-chlorophenyl)amino)benzoate | 88 nih.gov |

| 1,3-Dibromobenzene | Various polyamines | Pd(dba)₂/rac-BINAP | NaOt-Bu | Toluene | Polyazamacrocycles | Variable researchgate.net |

| Table 3: Examples of Buchwald-Hartwig amination on related substrates, indicating the feasibility of this transformation for this compound. |

Advanced Analytical Spectroscopic Characterization of Ethyl 2 Amino 3,5 Dibromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of ethyl 2-amino-3,5-dibromobenzoate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the ethyl ester group.

In a typical ¹H NMR spectrum of a related compound, mthis compound, the aromatic protons appear as distinct doublets at approximately 7.99 ppm and 7.70 ppm, each with a coupling constant (J) of 2 Hz. ccspublishing.org.cn The broad singlet for the two amine protons is observed around 6.38 ppm, and the singlet for the three methyl protons of the ester group appears at 3.90 ppm. ccspublishing.org.cn For the ethyl ester analog, the ethyl group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system. Specifically, research on ethyl 4-amino-3,5-dibromobenzoate shows aromatic protons as a doublet at 8.10 ppm and a triplet at 7.84 ppm, with the ethyl group's quartet and triplet at 4.38 ppm and 1.4 ppm, respectively. ethz.ch

¹H NMR Data for a Related Compound: Mthis compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.99 | d, J=2 Hz | 1H | Aromatic CH |

| 7.70 | d, J=2 Hz | 1H | Aromatic CH |

| 6.38 | s | 2H | NH₂ |

| 3.90 | s | 3H | OCH₃ |

Data sourced from a study on selective oxidative bromination of anilines. ccspublishing.org.cn

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete structural assignment of this compound.

For a similar compound, pentyl 2-amino-3,5-dibromobenzoate, the ¹³C NMR spectrum shows characteristic peaks for the carboxyl carbon (166.6 ppm), the aromatic carbons (ranging from 106.4 to 146.6 ppm), and the carbons of the pentyl chain (14.0 to 65.4 ppm). thieme-connect.com In the case of ethyl 4-amino-3,5-dibromobenzoate, the carbonyl carbon is observed at 164.5 ppm, while the aromatic and ethyl carbons appear at 145.6, 133.3, 121.2, 107.4 ppm and 61.1, 14.3 ppm, respectively. ethz.ch

¹³C NMR Data for a Related Compound: Pentyl 2-Amino-3,5-dibromobenzoate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.6 | C=O |

| 146.6 | C-NH₂ |

| 139.0 | C-Br |

| 133.0 | C-Br |

| 113.0 | Aromatic CH |

| 111.1 | Aromatic CH |

| 106.4 | C-COOR |

| 65.4 | O-CH₂ |

| 28.3, 28.1, 22.4 | CH₂ |

| 14.0 | CH₃ |

Data sourced from a study on the esterification of anthranilic acid. thieme-connect.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

In the IR spectrum of this compound and its derivatives, key absorption bands confirm the presence of specific functional groups. For instance, the N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. thieme-connect.com The carbonyl (C=O) stretching vibration of the ester group is observed as a strong absorption band around 1700 cm⁻¹. thieme-connect.com Specifically, for pentyl 2-amino-3,5-dibromobenzoate, the N-H stretches are at 3484 and 3355 cm⁻¹, and the C=O stretch is at 1694 cm⁻¹. thieme-connect.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of mthis compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Key IR Absorption Bands for Pentyl 2-Amino-3,5-dibromobenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3484, 3355 | N-H Stretch | Primary Amine |

| 1694 | C=O Stretch | Ester |

Data sourced from a study on the esterification of anthranilic acid. thieme-connect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system.

The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands arising from π-π* transitions within the benzene (B151609) ring and n-π* transitions associated with the carbonyl and amino groups. jocpr.comacs.org For example, a study on related Schiff base metal complexes showed that the ligand itself has absorption bands around 345-350 nm, attributed to π–π* transitions. jocpr.com The exact positions and intensities of these bands can be influenced by the solvent and the specific substitution pattern on the aromatic ring. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio is expected. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. thieme-connect.com For instance, the HRMS (MALDI) for pentyl 2-amino-3,5-dibromobenzoate showed a calculated m/z of 363.9548 for [M+H]⁺, with a found value of 363.9555, confirming the formula C₁₂H₁₆Br₂NO₂. thieme-connect.com Fragmentation analysis can reveal the loss of the ethyl group, the carboxyl group, and bromine atoms, further corroborating the structure.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative analysis, often used to monitor reaction completion. jocpr.com For purification, column chromatography over silica (B1680970) gel is commonly employed. rsc.orgrsc.org The choice of eluent, such as a mixture of petroleum ether and ethyl acetate (B1210297), is crucial for achieving good separation. rsc.org

High-performance liquid chromatography (HPLC) is a powerful quantitative technique for determining the purity of the final product with high accuracy. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives and for monitoring reaction mixtures. rsc.orgasm.org

The synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) from this compound is monitored by TLC. jocpr.com Furthermore, the purity of the related 2-amino-3,5-dibromobenzoic acid is determined by HPLC to be greater than 98.0%.

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions involving this compound. Its primary application is to qualitatively track the conversion of starting materials to products, allowing for the determination of reaction completion.

In synthetic procedures, such as the bromination of ethyl 2-aminobenzoate (B8764639) to yield this compound, TLC is used to follow the disappearance of the starting material and the appearance of the product spot. jocpr.com Analysts spot a small amount of the reaction mixture onto a TLC plate, typically coated with silica gel, and develop it in a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary phase and the mobile phase. Visualization of the separated spots, often under UV light or by using an iodine chamber, provides a clear picture of the reaction's status. jocpr.com This method is not only used for monitoring the reaction itself but also for tracking the efficiency of post-reaction workup steps like extractions. google.com

The choice of eluent (mobile phase) is critical for achieving good separation. A common system for compounds of this type is a mixture of ethyl acetate and a less polar solvent like petroleum ether or hexane. rsc.org For instance, in the synthesis of a Schiff base from 2-amino-3,5-dibromo benzaldehyde (B42025) (a derivative of the title compound), a mobile phase of methanol (B129727) and ethyl acetate (1:9 ratio) was employed to check the purity of the compounds on pre-coated silica gel plates. jocpr.com

Table 1: Examples of TLC Conditions for this compound and Related Compounds

| Compound/Reaction | Stationary Phase | Mobile Phase (Eluent) | Purpose | Visualization | Source(s) |

|---|---|---|---|---|---|

| Synthesis of this compound | Silica Gel | Not specified in detail, but typical for reaction monitoring | Reaction progress monitoring | Not specified | jocpr.com |

| Purification of Schiff base from 2-amino-3,5-dibromo benzaldehyde | Pre-coated Silica Gel Plates | Methanol: Ethyl acetate (1:9) | Purity check | Iodine vapor | jocpr.com |

| Purification of 2-aminobenzoate derivatives | Silica Gel | Petroleum ether: Ethyl Acetate (various ratios, e.g., 5:1, 10:1) | Product purification after flash column chromatography | UV light | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is the gold standard for determining purity with high accuracy and precision.

The technique is routinely employed after synthesis and purification to confirm the purity of the final product. For example, in the synthesis of 2-amino-3,5-dibromo benzaldehyde, a key derivative, HPLC is used to detect reaction completion and to ascertain the purity of the crude product, which can reach levels as high as 99.1% to 99.3%. google.com Similarly, the purity of the related compound 2-Amino-3,5-dibromobenzoic Acid is specified as >98.0% as determined by HPLC.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for these types of aromatic compounds. A C18 (octadecylsilyl) column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For the analysis of the closely related Mthis compound, a reverse-phase method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Table 2: HPLC Parameters for Purity Analysis of this compound Analogues

| Compound | Purpose | Column Type | Mobile Phase | Reported Purity | Source(s) |

|---|---|---|---|---|---|

| Mthis compound | Analysis and Separation | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |

| 2-amino-3,5-dibromo benzaldehyde | Purity assessment of crude product | Not specified | Not specified | 99.1% - 99.3% | google.com |

Computational Chemistry and Theoretical Insights into Ethyl 2 Amino 3,5 Dibromobenzoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific DFT studies on the optimized molecular geometry or the electronic structure of Ethyl 2-Amino-3,5-dibromobenzoate have been found in the public domain. Such a study would typically involve calculations using specific functionals and basis sets to determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Analysis of HOMO-LUMO Gaps and Frontier Molecular Orbitals

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including energy gap calculations and visualization of the orbital distributions, is not available. This information is crucial for understanding a molecule's chemical reactivity and electronic transitions. For other halogenated anilines, HOMO-LUMO gaps have been calculated to assess their electronic properties and potential for applications in optoelectronics. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, has not been published. MEP analyses are commonly used to predict intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

There is no available research that includes an NBO analysis for this compound. This type of analysis provides insight into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. royalsocietypublishing.orgresearchgate.net

Thermodynamic Parameters and Reaction Energetics

Calculated thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound are not documented in the searched scientific literature. These values are fundamental for predicting the spontaneity and energetics of reactions involving the compound.

Conformational Analysis and Potential Energy Surface Investigations

A conformational analysis or a potential energy surface (PES) scan for this compound is not available. This analysis is essential for identifying the most stable conformer(s) of the molecule by examining the energy changes associated with the rotation around its single bonds. royalsocietypublishing.org

Non-Linear Optical (NLO) Properties Calculations

There are no published studies on the theoretical non-linear optical (NLO) properties of this compound. Such research would involve calculating properties like polarizability and hyperpolarizability to assess the material's potential for use in optical devices. bohrium.comroyalsocietypublishing.org

While computational studies provide a deep understanding of molecular characteristics, it appears that this compound has not yet been the subject of such a detailed theoretical investigation, or at least, the results are not widely disseminated. Future research in this area would be necessary to populate the detailed analytical framework outlined above.

Strategic Applications of Ethyl 2 Amino 3,5 Dibromobenzoate in Complex Molecule Synthesis

Role as a Pharmaceutical Intermediate

Ethyl 2-amino-3,5-dibromobenzoate serves as a crucial starting material and intermediate in the synthesis of various pharmaceutically relevant compounds. bldpharm.combldpharm.com The presence of bromine atoms allows for further functionalization through cross-coupling reactions, while the amino and ester groups are precursors to a wide range of chemical transformations.

The related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), is a pivotal intermediate in the synthesis of Ambroxol, a widely used mucolytic agent. google.com this compound is a direct precursor to this aldehyde, typically via reduction of the ester to an alcohol, followed by oxidation. jocpr.com Furthermore, this scaffold is fundamental for creating Schiff bases, a class of compounds known for their broad biological activities, including anticancer, antibacterial, and antifungal properties. google.com The synthesis of 2-amino-3,5-dibromobenzyl amines, which are building blocks for other active molecules, also often starts from related 3,5-dibromoanthranilic acid derivatives. google.com

Precursor for the Synthesis of Biologically Active Compounds

The structural framework of this compound is a valuable platform for developing new biologically active molecules, particularly in the realms of antimicrobial and anticancer agents.

Researchers have successfully utilized this compound to create novel antimicrobial agents. One notable application involves its conversion to 2-amino-3,5-dibromobenzaldehyde, which is then condensed with chiral amino alcohols like L-Valinol or L-Phenylalaninol. jocpr.com This reaction forms chiral Schiff bases that can be complexed with metal ions such as copper and nickel. These resulting metal complexes have demonstrated potential as antibacterial agents against various Gram-positive and Gram-negative bacteria. jocpr.com

In a similar vein, the aldehyde derived from this compound is used in Claisen-Schmidt condensation reactions with various acetophenones to produce chalcones. amazonaws.com These chalcones can be further cyclized to synthesize quinoline (B57606) derivatives. Both the intermediate chalcones and the final quinoline products have been screened for antimicrobial activity, showing promise against several microbial strains. amazonaws.com

Below is a table summarizing the synthesis of chalcone (B49325) derivatives starting from 2-amino-3,5-dibromobenzaldehyde.

| Compound ID | Ar-Group of Acetophenone | Yield (%) |

| 1a | Phenyl | 78.2 |

| 1b | 4-Bromophenyl | 81.5 |

| 1c | 4-Chlorophenyl | 84.0 |

| 1j | 4-Methoxyphenyl | 75.4 |

| 1k | 4-Methylphenyl | 72.3 |

| This table is based on data from the synthesis of chalcone derivatives. amazonaws.com |

The aminobenzoate scaffold is a recognized pharmacophore in the design of anticancer agents. While direct studies on this compound are emerging, related structures have shown significant promise. For instance, Schiff bases derived from the corresponding aldehyde, 2-amino-3,5-dibromobenzaldehyde, are cited for their potential anticancer properties. google.com Additionally, other substituted amino-ester compounds, such as ethyl-2-amino-pyrrole-3-carboxylates, have been identified as potent anticancer agents that interfere with tubulin polymerization. The synthesis of apoptosis-inducing agents for breast cancer has also been achieved using related amino-ester building blocks, highlighting the potential of this class of compounds in oncology research. nih.gov

Contribution to the Synthesis of Diverse Heterocyclic Systems

The reactivity of the amino and ester functional groups, combined with the potential for modification at the bromine-substituted positions, makes this compound a valuable precursor for a variety of heterocyclic compounds.

A significant application is the synthesis of quinolines. As mentioned previously, chalcones derived from 2-amino-3,5-dibromobenzaldehyde can undergo an intramolecular cyclization reaction in the presence of a base to form 6,8-dibromoquinoline (B11842131) derivatives. amazonaws.com Quinolines are a prominent class of heterocycles found in numerous natural products and synthetic drugs.

The following table presents data on the synthesis of quinoline derivatives from their corresponding chalcones.

| Compound ID | Ar-Group of Quinoline | Yield (%) |

| 2a | Phenyl | 75.0 |

| 2b | 4-Bromophenyl | 62.3 |

| 2c | 4-Chlorophenyl | 71.4 |

| 2j | 4-Methoxyphenyl | 65.2 |

| 2k | 4-Methylphenyl | 68.9 |

| This table is based on data from the synthesis of quinoline derivatives. amazonaws.com |

Furthermore, the general reactivity pattern of amino-esters allows for their use in constructing fused heterocyclic systems. For example, related amino-esters can be cyclized to form thieno[2,3-d]pyrimidin-4(3H)-one systems, demonstrating how the vicinal amino and ester groups can be employed to build complex, fused-ring structures. nih.gov

Development of Chiral Ligands and Metal Complexes Derived from Related Anilines

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.govalfachemic.com Anilines and their derivatives are important precursors for various types of chiral ligands, including N-heterocyclic carbenes (NHCs) and Schiff bases. epfl.ch

This compound, through its conversion to 2-amino-3,5-dibromobenzaldehyde, serves as a direct precursor for synthesizing chiral Schiff base ligands. jocpr.com The reaction with chiral amino alcohols yields tridentate chiral Schiff bases. These ligands can then coordinate with metal acetates (e.g., copper and nickel) to form well-defined chiral metal complexes. jocpr.com Such complexes are not only of interest for their potential biological activity but also for their potential applications in asymmetric catalysis. The development of new chiral ligands is a continuous effort to improve catalytic activity and stereoselectivity in a wide range of chemical transformations. nih.gov

Future Perspectives and Emerging Research Avenues for Ethyl 2 Amino 3,5 Dibromobenzoate

Green Chemistry Approaches in Synthesis

The traditional synthesis of halogenated aromatics often involves hazardous reagents and produces significant waste. The preparation of ethyl 2-amino-3,5-dibromobenzoate and its precursors is no exception. However, the principles of green chemistry are driving the development of more environmentally benign synthetic routes.

A primary focus is the replacement of elemental bromine, which is highly toxic and corrosive, with safer alternatives. Research into the synthesis of the key intermediate, 2-amino-3,5-dibromobenzaldehyde (B195418), has explored the in situ generation of bromine from less hazardous sources. One promising method involves the oxidation of hydrobromic acid with hydrogen peroxide, a system that avoids the handling of liquid bromine and is noted for its low cost and high yield. google.com Other approaches have utilized an iron powder/glacial acetic acid system to reduce the nitro group of a precursor and catalyze bromination in a one-pot process, simplifying the procedure and reducing waste. google.com

Beyond safer bromination, multicomponent reactions (MCRs) represent a significant leap forward in green synthesis. A novel, metal-free MCR has been developed for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and various alcohols. rsc.org This strategy is highly chemoselective, simultaneously achieving reduction of the nitro group and oxidation of the aldehyde functionality in a single, efficient step. rsc.org Adapting such MCRs for the synthesis of halogenated anthranilates like this compound could dramatically improve the atom economy and reduce the environmental footprint of the manufacturing process.

Furthermore, biosynthesis presents an ultimate green alternative to petroleum-based chemical synthesis. mdpi.com Researchers are engineering microorganisms like Escherichia coli to produce aminobenzoic acid and its derivatives from simple carbohydrates. mdpi.com While the direct biosynthesis of a di-brominated compound is complex, the production of the anthranilate core through fermentation, followed by greener chemical finishing steps, could represent a future sustainable manufacturing pathway. mdpi.comjmb.or.kr

| Green Synthesis Approach | Key Features | Potential Advantages |

| In-situ Bromine Generation | Use of H₂O₂/HBr systems to generate bromine as needed. google.com | Avoids transport and handling of hazardous liquid bromine; reduces risk. |

| Catalytic One-Pot Synthesis | Iron powder/acetic acid for nitro reduction and catalytic bromination. google.com | Simplifies process, eliminates intermediate isolation, reduces waste. |

| Metal-Free Multicomponent Reactions | Base-assisted reaction of a nitrobenzaldehyde, malononitrile, and an alcohol. rsc.org | High chemoselectivity, mild conditions, improved atom economy. |

| Biosynthesis & Chemo-enzymatic Routes | Microbial production of the anthranilate core from renewable feedstocks. mdpi.com | Sustainable, reduces reliance on fossil fuels, operates in water. |

Advanced Functional Materials Incorporating this compound Derivatives

The structural features of this compound make it an attractive monomer for the synthesis of advanced functional materials, particularly conducting polymers and π-conjugated systems.

Derivatives of aminobenzoic acid can be electrochemically polymerized to form poly(anthranilate)s, a class of conducting polymers. uc.ptscispace.comresearchgate.net These polymers are of interest for applications such as sensors, light-emitting diodes, and battery materials. uc.pt The electropolymerization of aminobenzoic acids, often in combination with aniline (B41778), yields polymers with distinct electrochemical and morphological properties compared to unsubstituted polyaniline. scispace.comresearchgate.netuc.pt The incorporation of this compound into such polymer chains could offer several advantages:

Solubility and Processability: The ethyl ester group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films and fibers.

Tunable Electronic Properties: The electron-withdrawing nature of the bromine and ester groups can modulate the electronic bandgap of the polymer, influencing its conductivity and optical properties. bham.ac.uk

Post-Polymerization Functionalization: The two bromine atoms serve as reactive handles for post-polymerization modification via cross-coupling reactions, allowing for the creation of cross-linked networks or the attachment of other functional moieties.

Beyond conducting polymers, this compound is a valuable precursor for creating well-defined π-conjugated systems. researchgate.net These materials are the foundation of organic electronics, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The photophysical properties of these materials are highly dependent on the structure of the π-bridge and the nature of the donor and acceptor groups. researchgate.net The dibromo-substituted anthranilate core can be elaborated through catalytic cross-coupling reactions to extend the π-conjugation, creating novel dyes and semiconductors with tailored absorption and emission characteristics. researchgate.netnih.govrsc.org The planar geometry and potential for strong intramolecular charge transfer in derivatives of this compound make it a promising platform for developing new materials for optoelectronic and electrochemical energy storage applications. nih.gov

| Material Class | Potential Role of this compound | Emerging Applications |

| Conducting Polymers | As a functional monomer or co-monomer in electropolymerization. scispace.comresearchgate.net | pH sensors, anti-corrosion coatings, flexible electronics, biomedical sensors. uc.ptbham.ac.uk |

| π-Conjugated Systems | As a core building block for extended aromatic systems via cross-coupling. researchgate.net | Organic LEDs (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs). researchgate.net |

| Functional Nanomaterials | Precursor for organometallic frameworks or surface functionalization of nanoparticles. solubilityofthings.com | Catalysis, nanocomposites, chemical sensors. biojournals.us |

Novel Catalytic Transformations

The reactivity of this compound makes it a substrate for a variety of novel catalytic transformations, opening avenues for the synthesis of complex molecular architectures. The two C-Br bonds are particularly valuable handles for modern cross-coupling chemistry.

Palladium- and Copper-Catalyzed Cross-Coupling: The aryl bromide moieties are prime sites for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. A particularly important transformation is the Buchwald-Hartwig amination, which can be used to introduce N-aryl or N-alkyl substituents, a key step in the synthesis of N-substituted anthranilates for bioactive compounds like 3-hydroxyquinolin-4(1H)-ones. nih.govsemanticscholar.org There is growing interest in using more sustainable and earth-abundant metal catalysts. Copper-catalyzed N-arylation reactions, for example, provide an effective and less expensive alternative to palladium for forming C-N bonds with aryl halides. mdpi.com Such methods could be applied to this compound to react with various amines or N-nucleophiles. mdpi.com

Catalyst-Directed Functionalization: The existing functional groups on the ring can direct further substitutions. While the bromine atoms are in place, the remaining unsubstituted position on the aromatic ring could be a target for further functionalization. Research has shown that catalysts can be used to control the regioselectivity of electrophilic aromatic substitution on anilines, overcoming the innate electronic preferences of the substrate. nsf.gov For instance, a Lewis basic selenoether catalyst has been shown to direct the ortho-chlorination of anilines with high selectivity. nsf.gov Applying such catalyst-control principles to a complex substrate like this compound could enable the precise installation of additional functional groups.

Aniline-Based Catalysis: An intriguing emerging area is the use of anilines themselves as catalysts. Arylamines can act as catalysts for electrophilic halogenation reactions by forming a more reactive N-haloarylamine intermediate. researchgate.netnih.gov While this specific molecule is already halogenated, its amino group could potentially participate in other catalytic cycles, leveraging its electronic properties to activate substrates. The ability to tune the electronic nature of the aniline catalyst is a key feature of this methodology. nih.gov

The combination of these catalytic strategies allows for the stepwise and selective functionalization of the this compound scaffold, enabling the construction of a diverse library of complex molecules for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-Amino-3,5-dibromobenzoate, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via bromination of 2-aminobenzoic acid derivatives. A common approach involves dissolving 2-aminobenzoic acid in acetic acid, followed by controlled bromine addition at 273–278 K to prevent over-bromination. Subsequent esterification with ethanol under reflux (e.g., 4–6 hours) in the presence of a catalyst (e.g., glacial acetic acid) yields the ethyl ester .

- Critical Parameters :

- Temperature control during bromination to avoid side products.

- Solvent choice (e.g., acetic acid for bromination, ethanol for esterification).

- Stoichiometric ratios (e.g., 1:1 molar ratio of bromine to precursor).

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray crystallography for definitive confirmation of substituent positions and crystal packing (e.g., weak C–H⋯O interactions stabilize packing) .

- NMR spectroscopy (¹H/¹³C) to verify bromine substitution patterns and ester group integrity.

- Mass spectrometry (HRMS) for molecular ion validation and purity assessment.

Q. What are the primary biomedical research applications of this compound?

- Applications :

- Drug Intermediate : Key precursor for mucolytic agents like Ambroxol, synthesized via reductive amination with cyclohexanol derivatives .

- Enzyme Modulation : Structural analogs (e.g., halogenated benzoates) exhibit activity as enzyme inhibitors or modulators due to halogen-hydrogen bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Analysis : Discrepancies often arise from:

- Side Reactions : Over-bromination at higher temperatures reduces yields. reports 93% yield using strict temperature control (273–278 K), while higher temperatures may lead to di- or tri-brominated byproducts .

- Purification Methods : Crystallization from methanol/water mixtures improves purity but may reduce yield due to solubility limitations .

- Recommendations : Optimize via reaction monitoring (TLC/HPLC) and adjust solvent polarity during crystallization.

Q. What strategies are effective for minimizing genotoxic impurities in this compound during scale-up?

- Mitigation Approaches :

- Byproduct Identification : Use LC-MS to detect trace impurities (e.g., dibenzofurans from incomplete esterification).

- Process Refinement : Implement continuous flow reactors to enhance mixing and reduce localized overheating, which can generate genotoxic intermediates .

- Threshold Modeling : Apply "hockey stick" dose-response models for risk assessment of DNA-reactive impurities .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Bromine as Leaving Groups : The meta-bromo substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr) but require electron-withdrawing groups (e.g., ester) for stabilization .

- Amino Group Directing Effects : The ortho-amino group directs electrophilic substitution but may require protection (e.g., acetylation) during functionalization .

- Experimental Design : Compare Suzuki-Miyaura coupling efficiency with/without amino group protection.

Key Research Gaps

- Crystal Engineering : Limited data on co-crystallization with target proteins for structural activity studies.

- Green Chemistry : Need for solvent-free or catalytic bromination methods to reduce environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.